molecular formula C14H11ClN2O B1384454 2-(5-chloro-1H-1,3-benzodiazol-2-yl)-6-methylphenol CAS No. 1094405-95-4

2-(5-chloro-1H-1,3-benzodiazol-2-yl)-6-methylphenol

Cat. No. B1384454
M. Wt: 258.7 g/mol
InChI Key: VIFGEAGVLKMFTI-UHFFFAOYSA-N
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Description

“2-(5-chloro-1H-1,3-benzodiazol-2-yl)aniline” is a chemical compound with the CAS Number: 10173-52-1 . It has a molecular weight of 243.7 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The IUPAC name for this compound is 2-(5-chloro-1H-benzimidazol-2-yl)aniline . The InChI code for this compound is 1S/C13H10ClN3/c14-8-5-6-11-12(7-8)17-13(16-11)9-3-1-2-4-10(9)15/h1-7H,15H2,(H,16,17) .

Scientific Research Applications

Spectral Characterization and Antibacterial Effects

  • A study by Tavman et al. (2010) investigated the antibacterial activity of ligands and complexes related to 2-methyl-6-(5-H-methyl-chloro-nitro-1H-benzimidazol-2-yl)-phenols, revealing their potential antibacterial properties against various bacteria (Tavman et al., 2010).

Synthesis and Chemistry of Related Compounds

  • Koyioni and Koutentis (2019) described the synthesis and chemistry of compounds related to 2-methylbenzofuro[2,3-b]quinoxaline, 2-(1H-benzo[d]imidazol-2-yl)-4-methylphenol, and 2-(3-aminoquinoxalin-2-yl)-4-methylphenol, indicating the importance of this chemical structure in synthesizing other compounds with potential biological activities (Koyioni & Koutentis, 2019).

Synthesis and Antitumor Evaluation

  • A study by Tomorowicz et al. (2020) focused on synthesizing and evaluating novel compounds related to 2-(5-chloro-1H-benzo[d]imidazol-2-yl)-6-methylphenol for their cytotoxic activities against various cancer cell lines, highlighting its potential application in antitumor research (Tomorowicz et al., 2020).

Molecular Structure and Luminescent Property

  • The luminescent property and molecular structure of a compound related to 2-(5-chloro-1H-benzo[d]imidazol-2-yl)-6-methylphenol were studied by Tang et al. (2014), indicating its potential application in materials science and photoluminescent materials research (Tang et al., 2014).

Ethylene Polymerization

  • Jia and Jin (2009) explored the use of ligands related to this compound in the ethylene polymerization process, demonstrating its potential application in industrial chemistry and materials science (Jia & Jin, 2009).

Corrosion Inhibition

  • The compound's derivatives were also studied by Verma et al. (2016) for their application as corrosion inhibitors for mild steel in hydrochloric acid, showing its practical application in materials protection and industrial applications (Verma et al., 2016).

Safety And Hazards

For safety information, it’s best to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

2-(6-chloro-1H-benzimidazol-2-yl)-6-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2O/c1-8-3-2-4-10(13(8)18)14-16-11-6-5-9(15)7-12(11)17-14/h2-7,18H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIFGEAGVLKMFTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C2=NC3=C(N2)C=C(C=C3)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-chloro-1H-1,3-benzodiazol-2-yl)-6-methylphenol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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